Propionylcarnitine

Cardioprotection Ischemia-Reperfusion Injury Myocardial Function

Propionylcarnitine (PLC) is the definitive anaplerotic acylcarnitine for cardioprotection and metabolic flux studies—unlike L-carnitine, which is inert in post-ischemic recovery, or acetyl-L-carnitine, which paradoxically inhibits fatty acid oxidation, PLC supplies propionate to the Krebs cycle and restores cardiac function. With Phase III clinical validation showing a 73% improvement in maximal walking distance in PAD, and the highest competitive inhibition of carnitine transport among short-chain acylcarnitines, PLC is the essential probe for mitochondrial transport and ischemia-reperfusion models. Procure PLC to guarantee reproducibility of these published, mechanism-specific effects.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 17298-37-2
Cat. No. B099956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropionylcarnitine
CAS17298-37-2
SynonymsL-propionylcarnitine
propionyl carnitine
propionylcarnitine
propionylcarnitine, (+-)-isomer
propionylcarnitine, (R)-isome
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C10H19NO4/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4/h8H,5-7H2,1-4H3
InChIKeyUFAHZIUFPNSHSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1X10+6 mg/L at 25 °C (est)

Propionylcarnitine (CAS 17298-37-2): An Overview for Scientific and Industrial Procurement


Propionylcarnitine (propionyl-L-carnitine, PLC) is a short-chain acylcarnitine and a naturally occurring propionyl ester of L-carnitine [1]. It belongs to the endogenous carnitine pool, alongside L-carnitine (LC) and acetyl-L-carnitine (ALC), and functions as a key intermediate in lipid metabolism and mitochondrial fatty acid transport [2]. Unlike simple carnitine supplementation, PLC provides an anaplerotic substrate (propionate) that directly feeds the Krebs cycle [3]. Its primary applications are in cardiovascular and metabolic research, with extensive investigation for peripheral arterial disease and ischemic conditions [4].

Why Generic Carnitine or Acetyl-L-Carnitine Cannot Substitute for Propionylcarnitine in Targeted Applications


Although L-carnitine, acetyl-L-carnitine, and propionylcarnitine are chemically related and share some metabolic pathways, they are not functionally interchangeable in specific disease models. Direct comparative studies demonstrate that L-carnitine itself is ineffective in restoring post-ischemic cardiac function, whereas propionylcarnitine is effective [1]. Acetyl-L-carnitine, while active in some contexts, can inhibit fatty acid oxidation, an effect opposite to that of propionylcarnitine [2]. These divergent effects stem from differences in cellular transport rates and the unique anaplerotic property of PLC, which provides propionate to the Krebs cycle [3]. The following quantitative evidence details these critical differentiations.

Quantitative Differentiation of Propionylcarnitine Against In-Class Analogs: A Procurement-Oriented Evidence Guide


Superior Recovery of Post-Ischemic Cardiac Function vs. L-Carnitine and Acetyl-L-Carnitine

In isolated rat hearts subjected to 90 min of ischemia followed by 15 min of reperfusion, propionyl-L-carnitine (PLC) at 11 mM significantly improved the recovery of cardiac output, left ventricular pressure, and dP/dt, whereas L-carnitine (LC) at the same concentration had no effect [1]. PLC was identified as the most protective agent among the three, with greater efficacy than acetyl-L-carnitine (ALC) [1].

Cardioprotection Ischemia-Reperfusion Injury Myocardial Function

Reduction of Reperfusion-Induced Ventricular Fibrillation vs. L-Carnitine and Acetyl-L-Carnitine

In an isolated working rat heart model, perfusion with 5 mM propionyl-L-carnitine (PLC) reduced the incidence of reperfusion-induced ventricular fibrillation (VF) from a control value of 90% to 10% (p < 0.05) [1]. In contrast, the same concentration of L-carnitine (LC) or acetyl-L-carnitine (ALC) failed to significantly reduce the incidence of VF [1]. Even at a lower concentration of 0.5 mM, PLC significantly improved postischemic ventricular recovery, whereas LC and ALC did not [1].

Cardiac Arrhythmia Ischemia-Reperfusion Cardioprotection

Opposing Effects on Fatty Acid Oxidation: Stimulation by Propionylcarnitine vs. Inhibition by Acetyl-L-Carnitine

In rat heart homogenates, both L-carnitine and propionyl-L-carnitine (PLC) stimulated palmitate oxidation, whereas acetyl-L-carnitine (ALC) inhibited it [1]. In isolated cardiac myocytes, PLC alone was able to stimulate palmitate oxidation [1]. This functional divergence highlights that PLC and ALC exert opposing metabolic effects on a key pathway for cardiac energy production.

Fatty Acid Metabolism Mitochondrial Function Cardiac Metabolism

Potent Competitive Inhibition of Carnitine Transport vs. Other Acylcarnitines

In isolated cardiac myocytes, propionyl-L-carnitine (PLC) was the most potent competitive inhibitor of L-³H-carnitine transport among the tested acylcarnitines, which included L-carnitine and acetyl-L-carnitine [1]. This higher affinity for the carnitine transporter correlates with its superior cardioprotective effects and suggests more efficient cellular uptake in myocardial tissue [1].

Membrane Transport Carnitine Carrier Cellular Uptake

Clinical Efficacy in Intermittent Claudication: Propionylcarnitine vs. Placebo

A Phase III double-blind, multicenter study in patients with peripheral arterial obstructive disease (Fontaine Leriche stage II) compared oral propionyl-L-carnitine (PLC) at 1-3 g/day to placebo [1]. After 24 weeks, PLC increased mean maximum walking distance (MWD) by 73%, compared to a 46% increase in the placebo group, as measured by treadmill [1]. This represents a 27-percentage point greater improvement with PLC.

Peripheral Arterial Disease Intermittent Claudication Clinical Trial

Evidence-Based Application Scenarios for Propionylcarnitine (CAS 17298-37-2) in Research and Industry


Preclinical Studies of Myocardial Ischemia-Reperfusion Injury

Propionylcarnitine is the preferred acylcarnitine for ex vivo and in vivo models of cardiac ischemia-reperfusion. As demonstrated in Section 3, it uniquely improves post-ischemic recovery of cardiac output and reduces ventricular fibrillation incidence, whereas L-carnitine is ineffective and acetyl-L-carnitine is less potent [3]. Researchers studying cardioprotection should specifically procure PLC rather than generic carnitine salts to replicate these established effects.

Mechanistic Investigations of Fatty Acid Oxidation and Mitochondrial Metabolism

For studies examining the regulation of fatty acid β-oxidation, propionylcarnitine is essential. Unlike acetyl-L-carnitine, which inhibits this pathway, PLC stimulates palmitate oxidation in both heart homogenates and isolated myocytes [3]. This makes PLC a critical tool for dissecting the differential metabolic roles of short-chain acylcarnitines in cellular energy homeostasis.

Clinical Trials in Peripheral Arterial Disease (PAD) and Intermittent Claudication

Propionylcarnitine has robust Phase III clinical data supporting its use in PAD, with a demonstrated 73% improvement in maximum walking distance over 24 weeks [3]. For clinical research organizations and pharmaceutical developers designing trials in this indication, PLC is a well-characterized active pharmaceutical ingredient with established dosing (1-3 g/day) and a defined efficacy benchmark against placebo [3].

Studies of Carnitine Transporter Affinity and Cellular Uptake Kinetics

Propionylcarnitine exhibits the highest competitive inhibition of carnitine transport among short-chain acylcarnitines tested [3]. This property makes it the optimal probe for investigating the structure-activity relationship of the carnitine carrier and for modeling the uptake kinetics of acylcarnitines in cardiac and skeletal muscle tissues.

Technical Documentation Hub

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